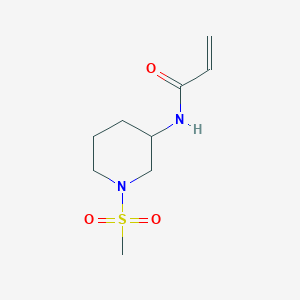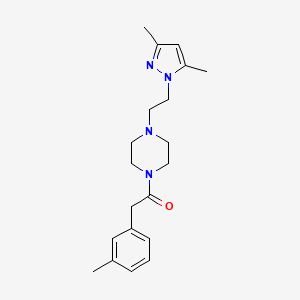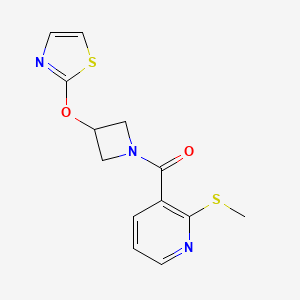
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is a chemical compound that has been used in scientific research for various purposes. It is a member of the piperidine family and is commonly known as MSV-3. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by modulating ion channels and receptors. It has been found to have an effect on the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission. It has also been found to have an effect on the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have an effect on the regulation of ion channels and receptors. In addition, it has been found to have an effect on the regulation of neurotransmitters such as GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide in lab experiments is that it has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been found to have an effect on the regulation of ion channels and receptors. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many future directions for the study of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide. One direction is to study its effects on different biological systems. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to study the potential of this compound as a therapeutic agent for various diseases and conditions.
Conclusion:
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is a chemical compound that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been found to have an effect on the regulation of ion channels and receptors. However, its mechanism of action is not fully understood. There are many future directions for the study of this compound, including studying its effects on different biological systems and studying its potential as a therapeutic agent for various diseases and conditions.
Synthesemethoden
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-piperidinol with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with prop-2-enoyl chloride to obtain N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide has been used in scientific research for various purposes. It has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been used in the study of ion channels and receptors. This compound has been used in various in vitro and in vivo experiments to study its effects on different biological systems.
Eigenschaften
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-3-9(12)10-8-5-4-6-11(7-8)15(2,13)14/h3,8H,1,4-7H2,2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPFGQVLJUFLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)


![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)



![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)
![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)
![N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2414082.png)

![4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2414084.png)